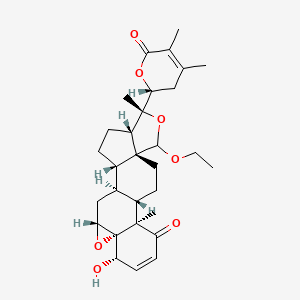

withaphysalin O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

withaphysalin O is a natural product found in Acnistus arborescens with data available.

Q & A

Q. Basic: What experimental protocols are recommended for isolating withaphysalin O from natural sources?

Methodological Answer:

Isolation requires a combination of bioassay-guided fractionation and chromatographic techniques.

-

Step 1 : Extract plant material (e.g., Physalis spp.) using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) .

-

Step 2 : Fractionate via vacuum liquid chromatography (VLC) or flash chromatography, monitoring fractions via TLC/HPLC with UV detection (λ = 254 nm) .

-

Step 3 : Purify bioactive fractions using preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) via NMR and HRMS .

-

Data Table :

Step Technique Key Parameters Yield (%) 1 Solvent extraction Ethyl acetate, 48h, room temp 12.3 2 Flash chromatography Hexane:EtOAc (7:3) 4.1 3 Preparative HPLC 55% MeCN, 2 mL/min 1.8

Q. Basic: How can structural discrepancies in this compound characterization be resolved?

Methodological Answer:

Conflicts in NMR/X-ray data require cross-validation:

- Comparative Analysis : Align 1H-NMR shifts (e.g., δ 6.2–6.8 ppm for α,β-unsaturated lactone) with published datasets .

- Advanced Spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm stereochemistry. For crystalline samples, X-ray diffraction resolves absolute configuration .

- Reference Standards : Compare retention times (HPLC) and optical rotation with authenticated samples .

Q. Advanced: What strategies address contradictions in reported bioactivity data (e.g., cytotoxic IC50 values)?

Methodological Answer:

Discrepancies often stem from assay variability or compound instability:

-

Standardized Assays : Use NIH/WHO-recommended cell lines (e.g., HeLa, MCF-7) with identical passage numbers and culture conditions .

-

Quality Control : Pre-test compound stability in DMSO/PBS via LC-MS over 24h .

-

Meta-Analysis : Pool data from ≥5 independent studies; apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

-

Example Conflict Resolution :

Study IC50 (μM) Cell Line Assay Duration A 2.1 HeLa 48h B 8.7 HeLa 72h Conclusion : Prolonged exposure may induce apoptosis resistance .

Q. Advanced: How to design experiments investigating this compound’s molecular targets?

Methodological Answer:

Combine in silico and in vitro approaches:

- Target Prediction : Use SwissTargetPrediction or AutoDock for ligand-protein docking (focus on NF-κB, STAT3 pathways) .

- Validation :

Q. Basic: What are best practices for synthesizing this compound derivatives?

Methodological Answer:

Focus on regioselective modifications:

- Stereochemical Integrity : Protect reactive sites (e.g., lactone ring) during acylation/alkylation .

- Analytical Workflow :

Q. Advanced: How to optimize in vivo models for studying this compound’s pharmacokinetics?

Methodological Answer:

-

Dosing Regimen : Administer orally (5–20 mg/kg) or intravenously (1–5 mg/kg) in BALB/c mice .

-

Pharmacokinetic Metrics :

Parameter Method Target Threshold Cmax LC-MS/MS ≥1 μg/mL t1/2 Non-compartmental analysis >4h -

Tissue Distribution : Euthanize at 0.5, 2, 6h post-dose; quantify compound in plasma, liver, and tumors .

Q. Basic: What literature review frameworks ensure comprehensive coverage of this compound studies?

Methodological Answer:

Use the PICO format (Population, Intervention, Comparison, Outcome) :

- Example :

- Population : Cancer cell lines (e.g., HepG2).

- Intervention : this compound (1–50 μM).

- Comparison : Doxorubicin or vehicle control.

- Outcome : Apoptosis (Caspase-3 activation).

Q. Advanced: How to validate this compound’s anti-inflammatory mechanisms in primary cells?

Methodological Answer:

- Primary Cell Isolation : Extract macrophages from C57BL/6 mice via peritoneal lavage .

- Functional Assays :

Q. Guidelines for Data Reproducibility

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(1S,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-8-ethoxy-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicos-15-en-14-one |

InChI |

InChI=1S/C30H40O7/c1-6-34-26-29-12-11-18-17(14-24-30(36-24)22(32)10-9-21(31)27(18,30)4)19(29)7-8-20(29)28(5,37-26)23-13-15(2)16(3)25(33)35-23/h9-10,17-20,22-24,26,32H,6-8,11-14H2,1-5H3/t17-,18+,19+,20-,22+,23-,24-,26?,27+,28-,29-,30-/m1/s1 |

InChI Key |

KBKOFWYPSMINIY-MCRWPRFKSA-N |

Isomeric SMILES |

CCOC1[C@]23CC[C@H]4[C@H]([C@@H]2CC[C@@H]3[C@](O1)(C)[C@H]5CC(=C(C(=O)O5)C)C)C[C@@H]6[C@]7([C@@]4(C(=O)C=C[C@@H]7O)C)O6 |

Canonical SMILES |

CCOC1C23CCC4C(C2CCC3C(O1)(C)C5CC(=C(C(=O)O5)C)C)CC6C7(C4(C(=O)C=CC7O)C)O6 |

Synonyms |

el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-18-ethoxy-1-oxowitha-2,24-dienolide withaphysalin F ethyl ether withaphysalin O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.